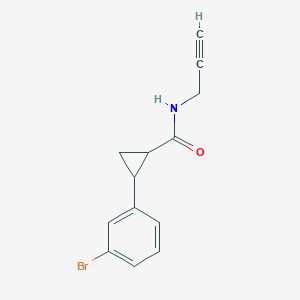
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide, also known as BPPC, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPPC belongs to the class of cyclopropane-containing compounds that have been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is not fully understood. However, studies have suggested that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide may act by inhibiting the activity of enzymes involved in cell growth and proliferation. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and have been used as a therapeutic strategy in the treatment of cancer.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide can induce apoptosis in cancer cells by activating the caspase cascade. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is relatively straightforward and can be achieved in high yield. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties. However, there are some limitations associated with the use of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide in lab experiments. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dose and administration route of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide.
将来の方向性
There are several future directions for the study of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide. One possible direction is to investigate the potential therapeutic applications of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide in the treatment of cancer, viral infections, and bacterial infections. Further studies are needed to determine the optimal dose and administration route of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide. Another possible direction is to investigate the mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide and its effects on various signaling pathways. Understanding the mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide could lead to the development of more effective therapeutic strategies. Finally, the development of novel derivatives of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide with improved pharmacokinetics and toxicity profiles could lead to the development of more effective therapeutic agents.
合成法
The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide involves the reaction of 3-bromophenylacetylene with cyclopropylamine in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, followed by a cyclization reaction to form the cyclopropane ring. The final product is obtained after purification using column chromatography. The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is relatively straightforward and can be achieved in high yield.
科学的研究の応用
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties. In a recent study, 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has also been shown to possess antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus. These findings suggest that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has potential therapeutic applications in the treatment of cancer, viral infections, and bacterial infections.
特性
IUPAC Name |
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-6-15-13(16)12-8-11(12)9-4-3-5-10(14)7-9/h1,3-5,7,11-12H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCBRUPCYHTNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

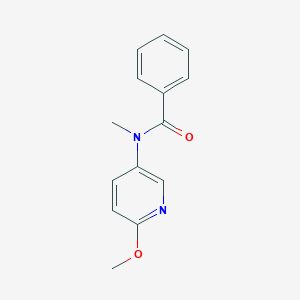
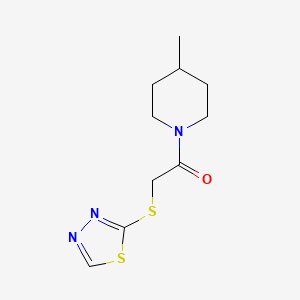
![2-[[[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamoylamino]methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B7528527.png)
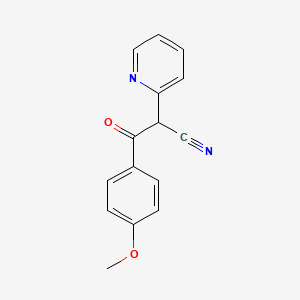

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
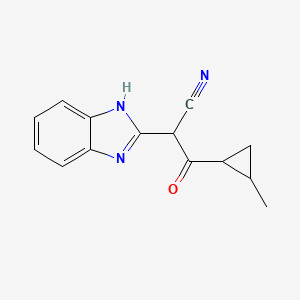
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
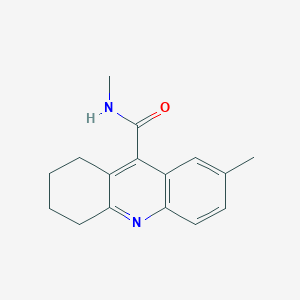

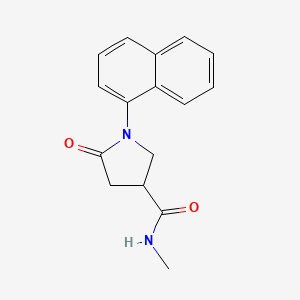
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)